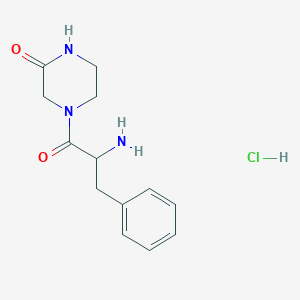
4-Hydroxy-5-nitropyrimidine
Overview
Description
4-Hydroxy-5-nitropyrimidine is a heterocyclic compound with the molecular formula C4H3N3O3 It is a derivative of pyrimidine, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the fifth position on the pyrimidine ring
Mechanism of Action
Target of Action
It’s known that pyrimidine derivatives play a significant role in biological processes, serving as key components in nucleic acids and other biomolecules .
Mode of Action
Nitropyrimidines are generally known to interact with their targets through a variety of mechanisms, often involving the donation or acceptance of electrons in biochemical reactions .
Biochemical Pathways
It’s worth noting that nitropyrimidines can be involved in nitration reactions, which are key steps in the synthesis of various compounds .
Result of Action
It’s known that nitropyrimidines can serve as precursors to many important compounds, including those active as anticancer agents and those useful in the development of new antihypertensive medicines .
Action Environment
It’s known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-5-nitropyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as an inhibitor of thymidine phosphorylase activity . Thymidine phosphorylase is an enzyme involved in the pyrimidine salvage pathway, which is essential for DNA synthesis and repair. By inhibiting this enzyme, this compound can affect the availability of nucleotides for DNA replication and repair processes. Additionally, it is a potent and selective inhibitor of 4-nitrophenol glucuronidation , a process involved in the detoxification of various compounds in the liver.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of thymidine phosphorylase can lead to reduced nucleotide availability, impacting DNA synthesis and repair . This can result in altered cell proliferation and potentially induce cell cycle arrest. Furthermore, the inhibition of 4-nitrophenol glucuronidation can affect the detoxification processes in liver cells, leading to the accumulation of toxic compounds .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of thymidine phosphorylase involves binding to the active site of the enzyme, preventing the conversion of thymidine to thymine . This inhibition disrupts the pyrimidine salvage pathway, leading to decreased nucleotide synthesis. Additionally, its selective inhibition of 4-nitrophenol glucuronidation involves interaction with the enzyme responsible for this process, thereby affecting the detoxification pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation. Long-term studies in vitro and in vivo have indicated that continuous exposure to this compound can result in sustained inhibition of thymidine phosphorylase and 4-nitrophenol glucuronidation, leading to persistent effects on DNA synthesis and detoxification processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit thymidine phosphorylase and 4-nitrophenol glucuronidation without causing significant toxicity . At higher doses, toxic effects have been observed, including liver damage and impaired DNA synthesis . These adverse effects are likely due to the accumulation of toxic compounds resulting from inhibited detoxification processes and reduced nucleotide availability for DNA repair .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide synthesis and detoxification. It interacts with enzymes such as thymidine phosphorylase and the enzyme responsible for 4-nitrophenol glucuronidation . By inhibiting these enzymes, this compound affects the metabolic flux and levels of metabolites involved in DNA synthesis and detoxification processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to interact with cellular transporters that facilitate its uptake and distribution within the cell . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and cytoplasm, where it exerts its inhibitory effects on thymidine phosphorylase and 4-nitrophenol glucuronidation .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize in the nucleus and cytoplasm, where it interacts with its target enzymes . The presence of targeting signals or post-translational modifications may direct this compound to specific subcellular compartments, enhancing its inhibitory effects on thymidine phosphorylase and 4-nitrophenol glucuronidation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-5-nitropyrimidine can be synthesized through several methods. One common approach involves the nitration of 4,6-dihydroxypyrimidine using nitric acid in acetic acid at room temperature. This reaction yields 5-nitro-4,6-dihydroxypyrimidine, which can be further processed to obtain this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow methodologies to ensure safety and efficiency. For instance, the nitration of pyridine N-oxide followed by reduction can be adapted to a continuous flow system to minimize the accumulation of potentially explosive intermediates .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-nitropyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-oxo-5-nitropyrimidine.
Reduction: Formation of 4-hydroxy-5-aminopyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
4-Hydroxy-5-nitropyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition, particularly thymidine phosphorylase activity.
Industry: It is used in the synthesis of dyes and pigments, particularly azo dyes.
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: Known for its biological activity and used in the synthesis of various pharmaceuticals.
4,6-Dichloro-2-methyl-5-nitropyridine: Utilized in the development of antihypertensive medicines.
1,1-Diamino-2,2-dinitroethylene: An explosive material with high energy density.
Uniqueness: 4-Hydroxy-5-nitropyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and nitro groups on the pyrimidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O3/c8-4-3(7(9)10)1-5-2-6-4/h1-2H,(H,5,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVGNTFQVMZZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944552 | |
| Record name | 5-Nitropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219543-69-8 | |
| Record name | 5-Nitropyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromotetrazolo[1,5-a]pyridine](/img/structure/B1342915.png)
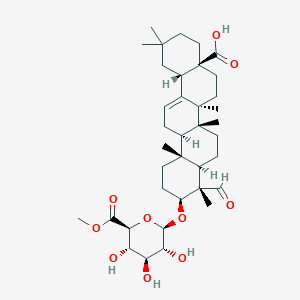
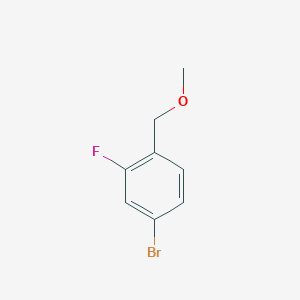
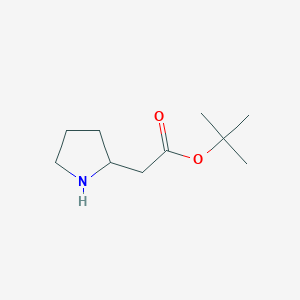

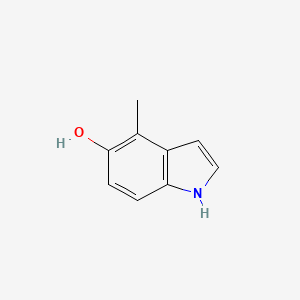
![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)
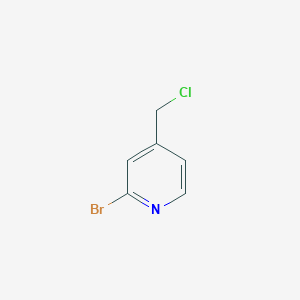
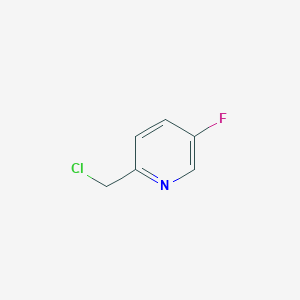
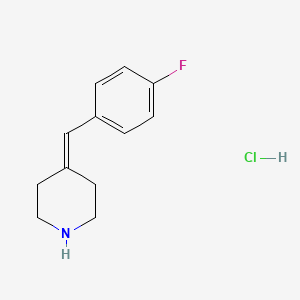

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)
